molecular formula C10H18O4 B13613503 Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate

Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate

Katalognummer: B13613503
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: CGIXWZJKIDHXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate is an organic compound with a complex structure that includes a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate typically involves the reaction of 4-hydroxyoxane with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyoxane attacks the carbon atom bonded to the bromine in methyl 2-bromo-2-methylpropanoate, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxy-N,2-dimethylpropanamide
  • Methyl N-(2-{(4-hydroxyoxan-4-yl)methylamino}acetyl)carbamate

Uniqueness

Methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate is unique due to its specific combination of functional groups and the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H18O4

Molekulargewicht

202.25 g/mol

IUPAC-Name

methyl 2-(4-hydroxyoxan-4-yl)-2-methylpropanoate

InChI

InChI=1S/C10H18O4/c1-9(2,8(11)13-3)10(12)4-6-14-7-5-10/h12H,4-7H2,1-3H3

InChI-Schlüssel

CGIXWZJKIDHXMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)OC)C1(CCOCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.